![molecular formula C14H13BrN2O B5295300 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a potent inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune response. In
科学的研究の応用
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been widely used in scientific research for its ability to inhibit the NF-κB pathway, which has been implicated in a variety of diseases, including cancer, inflammatory diseases, and autoimmune disorders. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical models. 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
作用機序
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and initiating its degradation. By inhibiting IKK, 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been shown to have a variety of biochemical and physiological effects in preclinical models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 is its potential toxicity, as this compound has been shown to have cytotoxic effects at high concentrations. In addition, the use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in in vivo models may be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for the study of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in combination with other therapies, such as immunotherapy and targeted therapy. Additionally, the use of 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 in clinical trials for the treatment of various diseases, including cancer and inflammatory diseases, is an important area of future research.
合成法
1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to produce 1-(3-(4-bromophenyl)acryloyl)hydrazine. Finally, this compound is reacted with 3,5-dimethylpyrazole to yield 1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole 11-7082.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-9-11(2)17(16-10)14(18)8-5-12-3-6-13(15)7-4-12/h3-9H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDIJQQURRDAFG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)prop-2-en-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。